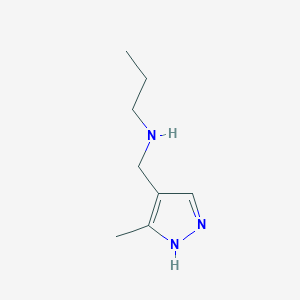
N-((3-Methyl-1H-pyrazol-4-yl)methyl)propan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((3-Methyl-1H-pyrazol-4-yl)methyl)propan-1-amine: is an organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This compound is characterized by the presence of a pyrazole ring substituted with a methyl group at position 3 and a propan-1-amine group at position 4. It is a white crystalline solid that is soluble in organic solvents and has various applications in scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-((3-Methyl-1H-pyrazol-4-yl)methyl)propan-1-amine can be achieved through several synthetic routes. One common method involves the reaction of 3-methyl-1H-pyrazole with propan-1-amine in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, such as room temperature, and may require a solvent like ethanol or dimethyl sulfoxide to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product. Industrial production may also involve purification steps, such as crystallization or distillation, to obtain the desired compound in its pure form.
化学反応の分析
Types of Reactions: N-((3-Methyl-1H-pyrazol-4-yl)methyl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions).
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction may produce amines or alcohols.
科学的研究の応用
N-((3-Methyl-1H-pyrazol-4-yl)methyl)propan-1-amine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and dyes.
作用機序
The mechanism of action of N-((3-Methyl-1H-pyrazol-4-yl)methyl)propan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
N-((3-Methyl-1H-pyrazol-4-yl)methyl)propan-1-amine can be compared with other similar compounds, such as:
- N-methyl-3-(1H-pyrazol-4-yl)propan-1-amine
- N-[(1-Methyl-1H-pyrazol-4-yl)methyl]cyclopropanamine dihydrochloride
- 3-Amino-1-methyl-1H-pyrazole
These compounds share structural similarities with this compound but may differ in their specific functional groups or substituents. The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.
特性
分子式 |
C8H15N3 |
|---|---|
分子量 |
153.22 g/mol |
IUPAC名 |
N-[(5-methyl-1H-pyrazol-4-yl)methyl]propan-1-amine |
InChI |
InChI=1S/C8H15N3/c1-3-4-9-5-8-6-10-11-7(8)2/h6,9H,3-5H2,1-2H3,(H,10,11) |
InChIキー |
SWZOBHKUVHCFLH-UHFFFAOYSA-N |
正規SMILES |
CCCNCC1=C(NN=C1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


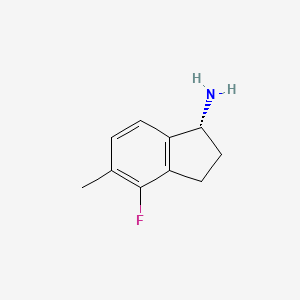
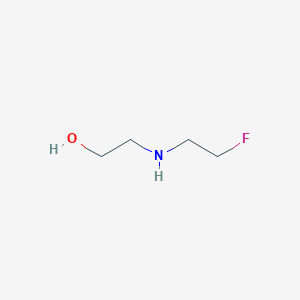
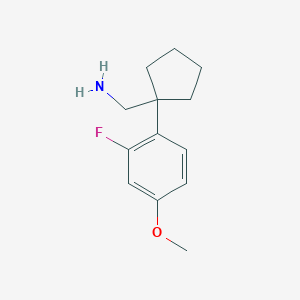
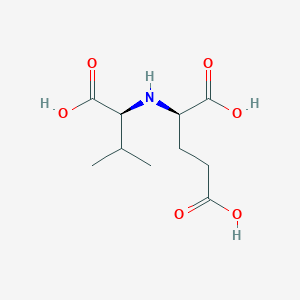

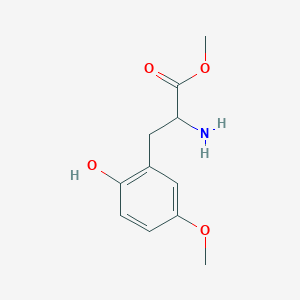
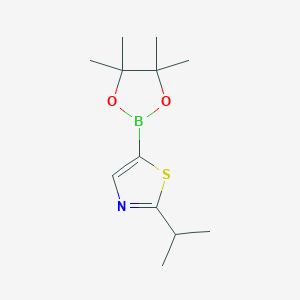
![1,1-dioxo-2,3,4,5,5a,6,7,8-octahydropyrrolo[1,2-b]thiazepine-8-carboxylic acid](/img/structure/B15225605.png)
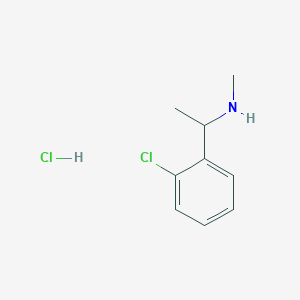
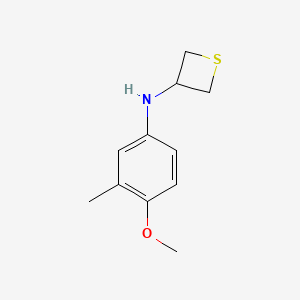
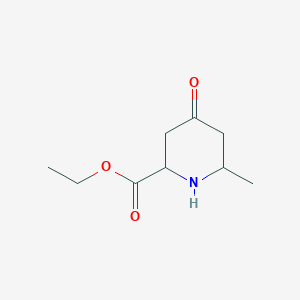
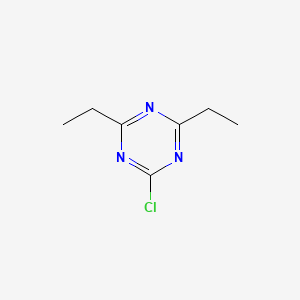
![8-Bromo-2,3,4,5-tetrahydro-1H-benzo[c]azepin-5-amine](/img/structure/B15225631.png)
![5-Bromo-2-ethyl-7-methylpyrazolo[1,5-a]pyridine](/img/structure/B15225634.png)
